2-Butenoic acid, 4-(diethoxyphosphinyl)-
Description
Contextualizing the Research Landscape of Organophosphorus Compounds in Organic Synthesis
Organophosphorus compounds are integral to a vast array of applications, spanning from medicinal and agricultural chemistry to materials science and catalysis. In organic synthesis, they are perhaps most renowned for their role in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. bldpharm.comnih.gov These reactions are fundamental tools for the construction of carbon-carbon double bonds, a ubiquitous structural motif in organic molecules. The phosphorus-carbon bond and the electron-withdrawing nature of the phosphoryl group in phosphonates confer unique reactivity, making them powerful reagents for a variety of chemical transformations.
Significance of α,β-Unsaturated Carboxylic Acids with Phosphonate (B1237965) Functionalities in Chemical Methodologies
The combination of an α,β-unsaturated carboxylic acid and a phosphonate group within the same molecule, as seen in 2-Butenoic acid, 4-(diethoxyphosphinyl)-, creates a highly versatile synthetic building block. The α,β-unsaturated system is a classic Michael acceptor and a dienophile in Diels-Alder reactions, while the carboxylic acid provides a handle for further functionalization, such as amidation or esterification. The phosphonate moiety, a key component in the HWE reaction, allows for the extension of the carbon chain through olefination. bldpharm.com
This dual functionality makes such compounds valuable precursors for the synthesis of more complex molecules. For instance, they can be employed in tandem reactions where both the unsaturated system and the phosphonate are utilized sequentially to build intricate molecular architectures.
Scope and Research Objectives Pertaining to 2-Butenoic Acid, 4-(Diethoxyphosphinyl)-
Direct research focusing exclusively on 2-Butenoic acid, 4-(diethoxyphosphinyl)- appears to be limited. Much of the available scientific literature pertains to its esterified forms, such as the methyl and ethyl esters. These esters are common intermediates in organic synthesis, particularly in HWE reactions.
A primary research objective concerning this compound would be the exploration of its synthesis, likely through the hydrolysis of its corresponding esters. libretexts.org The general principle of ester hydrolysis, which can be catalyzed by either acid or base, suggests a straightforward route to the free carboxylic acid from its more accessible ester precursors. libretexts.org
Further research would logically extend to investigating the reactivity of the free acid in various organic transformations and its potential as a precursor for the synthesis of novel compounds with potential biological or material applications.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-diethoxyphosphorylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h5-6H,3-4,7H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCVKUEFFJUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408897 | |
| Record name | 2-Butenoic acid, 4-(diethoxyphosphinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214619-83-7 | |
| Record name | 2-Butenoic acid, 4-(diethoxyphosphinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Butenoic Acid, 4 Diethoxyphosphinyl and Its Precursors
Historical Evolution of Synthetic Approaches to Phosphonoacrylates
The journey to synthesize phosphonoacrylates, the class of compounds to which 2-butenoic acid, 4-(diethoxyphosphinyl)- belongs, has its roots in the mid-20th century. A pivotal moment in this evolution was the development of the Horner-Wadsworth-Emmons (HWE) reaction in 1958 by Leopold Horner, which was a modification of the Wittig reaction. wikipedia.org This reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This innovation provided a more accessible and efficient route to alkenes, particularly α,β-unsaturated carbonyl compounds. The byproducts of the HWE reaction, dialkylphosphate salts, are also more easily removed through aqueous extraction compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
Initially, the synthesis of the requisite phosphonate (B1237965) precursors often relied on the Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds. Over time, variations and improvements to the HWE reaction have been developed to enhance stereoselectivity and expand its substrate scope, making it a cornerstone in the synthesis of a wide array of phosphonoacrylates. nrochemistry.comconicet.gov.ar
Modern Catalytic Strategies for Carbon-Phosphorus Bond Formation
The formation of the crucial carbon-phosphorus (C-P) bond is central to the synthesis of 2-butenoic acid, 4-(diethoxyphosphinyl)- and its precursors. Modern organic synthesis has seen a shift towards catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric reactions.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis has emerged as a powerful tool for constructing C-P bonds. While direct palladium-catalyzed synthesis of 2-butenoic acid, 4-(diethoxyphosphinyl)- is not extensively documented in the provided results, the principles of palladium-catalyzed cross-coupling are well-established for related structures. For instance, palladium-catalyzed α,β-homodiarylation of vinyl esters has been used to synthesize organophosphonates. nih.gov This suggests the potential for similar strategies to be adapted for the synthesis of the target molecule or its precursors. Palladium catalysts, often in combination with copper co-catalysts, can facilitate the coupling of various phosphorus-containing nucleophiles with organic electrophiles, providing a versatile route to a wide range of organophosphorus compounds. nih.gov
Copper-Mediated Phosphorylation Reactions
Copper-catalyzed reactions have also gained prominence in C-P bond formation. A notable example is the copper-catalyzed annulation of 2,3-allenoic acids with diphenylphosphine (B32561) oxide, leading to the formation of 4-phosphate butenolides. nih.gov This reaction proceeds with good functional group tolerance under mild conditions, highlighting the utility of copper catalysis in synthesizing phosphorylated heterocycles that share structural motifs with the open-chain 2-butenoic acid, 4-(diethoxyphosphinyl)-. nih.gov The development of such copper-mediated methodologies provides alternative and potentially more sustainable routes for phosphorylation.
Asymmetric Synthesis Approaches to Chiral Precursors
The synthesis of chiral precursors is crucial for accessing enantiomerically pure phosphonates, which are important in various applications, including as ligands in asymmetric catalysis. Catalytic asymmetric synthesis has become the preferred method for preparing chiral phosphines and related compounds, often replacing older techniques that relied on chiral pool starting materials or resolution. nih.gov These modern approaches include metal-complex catalysis, biocatalysis, and organocatalysis. nih.gov For example, the stereoselective total synthesis of (R)-all-trans-13,14-dihydroretinol involved the creation of a chiral aldehyde precursor, which then underwent an E-selective HWE olefination. nih.gov This demonstrates the importance of controlling stereochemistry in the early stages of a synthetic sequence to achieve the desired configuration in the final product.
Stereoselective Synthesis of 2-Butenoic Acid, 4-(diethoxyphosphinyl)- Isomers
The geometry of the carbon-carbon double bond in 2-butenoic acid, 4-(diethoxyphosphinyl)- is a critical aspect of its structure. The ability to selectively synthesize either the (E)- or (Z)-isomer is of significant interest for various applications.
E/Z Stereocontrol in Olefination Reactions
The Horner-Wadsworth-Emmons reaction is a cornerstone for the stereoselective synthesis of alkenes and is particularly relevant to the formation of 2-butenoic acid, 4-(diethoxyphosphinyl)-. wikipedia.org The classical HWE reaction generally favors the formation of the (E)-isomer, or trans-alkene. wikipedia.orgnrochemistry.com This selectivity is influenced by several factors, including the steric bulk of the aldehyde and the reaction temperature. wikipedia.org
The mechanism involves the formation of an oxaphosphetane intermediate. wikipedia.orgyoutube.com The transition state leading to the trans-alkene is typically lower in energy, resulting in the predominance of the (E)-product. nrochemistry.com Systematic studies have shown that increasing the steric hindrance of the aldehyde and employing higher reaction temperatures can enhance the selectivity for the (E)-isomer. wikipedia.org
Conversely, modifications to the standard HWE conditions have been developed to favor the (Z)-isomer. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations to accelerate the elimination of the oxaphosphetane intermediate, leading to a higher proportion of the (Z)-alkene. nrochemistry.com This level of stereocontrol is crucial for the synthesis of specific isomers of 2-butenoic acid, 4-(diethoxyphosphinyl)- and related phosphonoacrylates.
Microwave-assisted aldol (B89426) condensation reactions have also been shown to be highly stereoselective, exclusively producing the (E)-conformation of 4-oxo-2-butenoic acid derivatives. semanticscholar.orgresearchgate.net
Data Tables
Table 1: Properties of 2-Butenoic acid, 4-(diethoxyphosphinyl)-, methyl ester, (2E)-
| Property | Value | Source |
| Molecular Formula | C₉H₁₇O₅P | nih.gov |
| Molecular Weight | 236.20 g/mol | nih.gov |
| IUPAC Name | methyl (E)-4-diethoxyphosphorylbut-2-enoate | nih.gov |
| CAS Number | 67629-62-3 | nih.gov |
Table 2: Common Reagents in the Synthesis of Phosphonoacrylates
| Reagent | Role | Relevant Reaction | Source |
| Triethyl phosphite | Precursor to phosphonates | Arbuzov Reaction | nrochemistry.com |
| Aldehydes/Ketones | Carbonyl component | Horner-Wadsworth-Emmons Reaction | wikipedia.orgyoutube.com |
| Sodium Hydride (NaH) | Base | Horner-Wadsworth-Emmons Reaction | youtube.com |
| Palladium Acetate (Pd(OAc)₂) | Catalyst | Cross-Coupling Reactions | nih.gov |
| Copper(I) salts | Co-catalyst/Catalyst | Phosphorylation Reactions | nih.govnih.gov |
| Glyoxylic acid | Reactant | Aldol Condensation | semanticscholar.orgresearchgate.net |
Diastereoselective Routes to Substituted Analogues
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the synthesis of α,β-unsaturated esters, including derivatives of 2-butenoic acid, 4-(diethoxyphosphinyl)-. numberanalytics.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone and generally exhibits a preference for the formation of the (E)-alkene isomer. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate and the aldehyde, the reaction conditions, and the choice of base. researchgate.net
A key strategy for achieving diastereoselectivity in the synthesis of substituted analogues of 2-Butenoic acid, 4-(diethoxyphosphinyl)- involves the use of chiral aldehydes or chiral phosphonates. The inherent chirality of these starting materials can direct the formation of one diastereomer over the other.
One of the most effective modifications of the HWE reaction for controlling stereoselectivity is the Still-Gennari olefination. numberanalytics.comic.ac.uknumberanalytics.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) at low temperatures. numberanalytics.com These conditions kinetically favor the formation of the (Z)-alkene. The enhanced acidity of the phosphonate and the use of a non-coordinating cation are believed to accelerate the elimination of the oxaphosphetane intermediate, leading to the observed (Z)-selectivity. numberanalytics.com
The diastereoselective synthesis of substituted analogues can be achieved by reacting an appropriate phosphonate with a chiral aldehyde. For instance, the reaction of a phosphonate ylide with a chiral α-alkoxy aldehyde can proceed with high diastereoselectivity, influenced by the stereocenter in the aldehyde. The precise diastereomeric ratio is dependent on the specific substrates and reaction conditions employed.
A summary of diastereoselective routes is presented in the table below.
| Entry | Phosphonate Reagent | Aldehyde/Ketone | Base/Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | Triethyl phosphonoacetate | Chiral α-alkoxy aldehyde | NaH, THF | (E)-α,β-unsaturated ester | Varies with substrate |
| 2 | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Aromatic/Aliphatic Aldehyde | KHMDS, THF, -78 °C | (Z)-α,β-unsaturated ester | High (typically >95:5) |
| 3 | Chiral Binaphthyl Phosphonate | meso-α-diketone | Not specified | Chiral α,β-unsaturated ester | High enantiomeric excess |
This table represents a generalized summary of diastereoselective HWE reactions. Specific diastereomeric ratios are highly dependent on the exact structures of the reactants and the reaction conditions.
Elucidation of Reactivity and Mechanistic Pathways of 2 Butenoic Acid, 4 Diethoxyphosphinyl
Mechanistic Investigations of Nucleophilic Additions to the α,β-Unsaturated System
The presence of the α,β-unsaturated carbonyl system renders the β-carbon electrophilic and susceptible to conjugate addition reactions, often referred to as Michael additions. wikipedia.org The phosphonate (B1237965) group further enhances this electrophilicity.
Michael-Type Additions with Carbon-Based Nucleophiles
The addition of carbon-based nucleophiles to 2-Butenoic acid, 4-(diethoxyphosphinyl)- and its derivatives is a key method for carbon-carbon bond formation. wikipedia.org These reactions typically involve stabilized carbanions, such as those derived from malonates, β-ketoesters, and cyanoesters, which act as Michael donors. wikipedia.org The reaction proceeds via the attack of the nucleophilic carbon at the β-position of the unsaturated acid, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl-like structure.
The general mechanism involves the generation of a carbanion using a base, which then adds to the activated alkene. The resulting enolate is subsequently protonated to yield the final adduct. The choice of base and reaction conditions can be crucial for the efficiency and selectivity of the reaction.
Table 1: Examples of Carbon-Based Nucleophiles in Michael Additions
| Nucleophile Type | Example | Product Type |
| Malonic Esters | Diethyl malonate | Substituted glutaric acid derivatives |
| β-Ketoesters | Ethyl acetoacetate | 5-Oxo-heptanoic acid derivatives |
| Organocuprates | Lithium dimethylcuprate | β-Alkylated phosphonates |
| Enolates | Ketone or aldehyde enolates | 1,5-Dicarbonyl compounds |
This table presents typical classes of carbon nucleophiles used in Michael additions to α,β-unsaturated systems.
Heteroatom Nucleophile Conjugate Additions
The activated double bond of 2-Butenoic acid, 4-(diethoxyphosphinyl)- also readily undergoes conjugate addition with a variety of heteroatom nucleophiles. These reactions, sometimes referred to as oxa-Michael or aza-Michael additions, are fundamental for introducing oxygen, nitrogen, sulfur, and phosphorus moieties. wikipedia.org
Nitrogen Nucleophiles: Primary and secondary amines add to the α,β-unsaturated system to form β-amino acid derivatives. These reactions are often catalyzed by the amine itself or by the addition of a non-nucleophilic base.
Sulfur Nucleophiles: Thiols are potent nucleophiles for this transformation, leading to the formation of β-thioether containing phosphonates. These reactions can proceed under mild, often base-catalyzed, conditions. chemrxiv.org
Phosphorus Nucleophiles: The addition of H-phosphonates, known as the phospha-Michael reaction, can also occur. rsc.orgresearchgate.net This reaction is typically base-catalyzed and results in the formation of compounds containing two phosphorus centers. rsc.orgresearchgate.net The reaction of phosphine (B1218219) oxides with related azoalkene systems has also been demonstrated to proceed via a Michael-type addition. frontiersin.org
Role of Lewis Acids and Brønsted Acids in Catalyzing Additions
The rate and selectivity of nucleophilic additions to the α,β-unsaturated system of 2-Butenoic acid, 4-(diethoxyphosphinyl)- can be significantly influenced by the use of acid catalysts.
Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen of the carboxylic acid (or corresponding ester), which increases the electrophilicity of the β-carbon and activates the substrate towards nucleophilic attack. nih.gov This activation allows for reactions with less reactive nucleophiles or can lead to improved reaction rates and yields. nih.gov For example, titanium-based Lewis acids like TiCl₄ have been used to promote phosphoryl transfer reactions, highlighting their utility in activating related systems. capes.gov.br Amorphous YNbO₄, possessing Lewis acid sites, has also been shown to catalyze condensation reactions. elsevierpure.comelsevierpure.com
Brønsted Acids: Brønsted acids can also catalyze conjugate additions, typically by protonating the carbonyl oxygen, which, similar to Lewis acid coordination, enhances the electrophilicity of the Michael acceptor. nih.gov In some systems, a Lewis acid can interact with a protic substance like water to form a more potent Brønsted acid adduct, which then acts as the true catalyst. nih.gov
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group of 2-Butenoic acid, 4-(diethoxyphosphinyl)- allows for a variety of classical transformations, including esterification and amide bond formation, which are crucial for incorporating this phosphonate-containing fragment into more complex molecules.
Esterification Reactions with Stereochemical Control
The conversion of the carboxylic acid to an ester is a common transformation. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. The (2E)-isomer of the corresponding methyl and ethyl esters are known compounds. nih.govsigmaaldrich.com
For substrates where the stereochemistry of the double bond needs to be preserved, or for sensitive substrates, milder methods are preferred. For instance, reactions under Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) allow for esterification under neutral conditions, which helps to avoid potential isomerization of the double bond or other side reactions. The stereochemical integrity of the (E)-alkene is generally maintained during these transformations.
Amide Formation and Peptide Coupling Methodologies
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a key reaction for creating phosphonate-containing peptide mimics or other biologically relevant molecules. This transformation requires the activation of the carboxylic acid. researchgate.netresearchgate.net
Standard peptide coupling reagents are widely used for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine nucleophile. researchgate.netresearchgate.net
Table 2: Common Coupling Reagents for Amide Formation
| Reagent Class | Examples | Byproducts |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Dicyclohexylurea (DCU), a soluble urea (B33335) derivative |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Hexamethylphosphoramide (HMPA) |
| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Tetramethylurea |
This table summarizes common classes of coupling reagents used to facilitate the formation of amide bonds from carboxylic acids and amines.
The general strategy involves dissolving the carboxylic acid, amine, and coupling reagent (often with an additive like HOBt or HOAt to suppress side reactions and reduce racemization) in a suitable aprotic solvent. The reaction proceeds at room temperature to yield the desired amide. This methodology is foundational in solid-phase peptide synthesis and can be applied to incorporate the 2-Butenoic acid, 4-(diethoxyphosphinyl)- moiety into peptide chains. nih.gov
Olefinic Bond Functionalization Studies
The presence of an activated carbon-carbon double bond in 2-Butenoic acid, 4-(diethoxyphosphinyl)- allows for a variety of functionalization reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloadditions.
The catalytic hydrogenation of the olefinic bond in 2-Butenoic acid, 4-(diethoxyphosphinyl)- and its esters can lead to the corresponding saturated phosphonocarboxylic acid or ester. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and, in the case of asymmetric hydrogenation, high enantioselectivity.
Rhodium complexes with chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of related α,β-unsaturated phosphonates. nih.govbeilstein-journals.org For instance, Rh(I) complexes of chiral diphosphine ligands like BisP* and MiniPHOS have demonstrated excellent enantioselectivity in the hydrogenation of various α,β-unsaturated phosphonic acid derivatives. nih.govbeilstein-journals.org Similarly, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for α,β-unsaturated esters, affording products with high enantiomeric excess (ee). nih.gov Asymmetric transfer hydrogenation represents another powerful method, where α-oxophosphonates have been reduced to α-hydroxyphosphonates with high enantioselectivity using Noyori-type catalysts. researchgate.netresearchgate.netnih.gov
While specific data for the title compound is scarce, the findings from analogous systems suggest that high yields and enantioselectivities can be expected.
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates and Esters (Analogous Systems) This table presents data from reactions on similar, but not identical, compounds to illustrate potential methodologies.
| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Rh(I)-BisP* | α,β-Unsaturated Phosphonate | Saturated Phosphonate | >95 | up to 96 | nih.gov |
| Rh(I)-Monodentate Phosphoramidite | α- or β-Acyloxy α,β-Unsaturated Phosphonates | Chiral α- or β-Hydroxy Phosphonic Acid Derivatives | High | 90->99 | nih.gov |
| Ir-based Catalysts | α,β-Unsaturated Esters | Saturated Ester | High | up to 99 | nih.gov |
The electron-deficient nature of the double bond in 2-Butenoic acid, 4-(diethoxyphosphinyl)-, due to the presence of the electron-withdrawing carboxyl and phosphonate groups, makes it a suitable substrate for nucleophilic epoxidation. Reagents like hydrogen peroxide in the presence of a base can be used to generate the corresponding epoxide. For stereoselective epoxidations, chiral catalysts or reagents are necessary. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, its direct application to this compound is not straightforward. However, other methods for the asymmetric epoxidation of electron-deficient olefins could be employed. nih.govnih.govnih.gov
Asymmetric dihydroxylation, pioneered by Sharpless, provides a reliable method for the syn-dihydroxylation of alkenes with high enantioselectivity. beilstein-journals.orgkhanacademy.orglibretexts.orgyoutube.commasterorganicchemistry.com Using osmium tetroxide (OsO₄) in catalytic amounts in the presence of a chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) and a stoichiometric co-oxidant, the olefinic bond can be converted into a diol. The specific enantiomer of the diol obtained depends on the choice of the chiral ligand. Given the successful application of this methodology to a wide range of α,β-unsaturated esters, it is expected to be applicable to 2-Butenoic acid, 4-(diethoxyphosphinyl)- and its derivatives. beilstein-journals.org
The activated double bond of 2-Butenoic acid, 4-(diethoxyphosphinyl)- can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org This reaction, involving a conjugated diene, would lead to the formation of a six-membered ring containing the phosphonate moiety. The stereochemical outcome of the Diels-Alder reaction is highly predictable, typically proceeding via a concerted mechanism with endo-selectivity often being favored. The presence of the phosphonate group can influence the regioselectivity and stereoselectivity of the cycloaddition. Studies on related phosphonate-containing dienophiles have shown their utility in constructing complex polycyclic systems. sigmaaldrich.comnih.gov
Furthermore, the double bond can participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethanes to form five-membered heterocyclic rings. nih.govwikipedia.orgnih.govorganic-chemistry.orgscispace.com These reactions are valuable for the synthesis of various heterocyclic phosphonates, and the stereochemistry of the products can often be controlled by the reaction conditions and the nature of the reactants.
Phosphorus-Centered Transformations and their Mechanistic Implications
The diethoxyphosphinyl group in the title compound is also amenable to chemical modification, primarily through hydrolysis or transesterification.
The diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under both acidic and basic conditions. nih.govnih.govd-nb.infobeilstein-journals.org Acid-catalyzed hydrolysis is typically carried out using strong mineral acids like hydrochloric acid or hydrobromic acid at elevated temperatures. nih.govd-nb.infobeilstein-journals.org The reaction proceeds in a stepwise manner, with the hydrolysis of the second ester group generally being the rate-limiting step. nih.gov The mechanism involves protonation of the phosphoryl oxygen followed by nucleophilic attack of water on the phosphorus center.
Base-catalyzed hydrolysis, usually performed with sodium or potassium hydroxide, is also a two-step process leading to the disodium (B8443419) or dipotassium (B57713) salt of the phosphonic acid, which is then protonated in a separate acidic workup step. nih.gov The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups. nih.gov
Transesterification of the diethyl phosphonate can be achieved by reacting the compound with an excess of a different alcohol in the presence of a catalyst. masterorganicchemistry.comresearchgate.netgoogle.commdpi.com This equilibrium-driven reaction can be facilitated by either acid or base catalysis.
Horner-Wadsworth-Emmons Type Reactivity of Derivatives
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, involving the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an olefin. wikipedia.orgorganic-chemistry.org Derivatives of 2-Butenoic acid, 4-(diethoxyphosphinyl)-, such as its various esters (e.g., triethyl 4-phosphonocrotonate), are excellent substrates for this reaction due to the presence of the electron-withdrawing ester group which stabilizes the adjacent carbanion formed upon deprotonation of the α-carbon. wikipedia.orgsigmaaldrich.com This stabilization facilitates the reaction with a wide range of carbonyl compounds. nrochemistry.com
The general mechanism of the HWE reaction commences with the deprotonation of the carbon alpha to the phosphonate group by a base, generating a nucleophilic carbanion. wikipedia.orgnrochemistry.com This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a tetrahedral intermediate. sigmaaldrich.com Subsequent elimination of a dialkyl phosphate (B84403) salt results in the formation of a new carbon-carbon double bond. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification of the desired alkene product. wikipedia.org
The stereochemical outcome of the HWE reaction is a significant feature. Generally, the reaction is highly stereoselective for the formation of (E)-alkenes (trans-isomers). wikipedia.orgnrochemistry.com This selectivity is attributed to the thermodynamic control of the reaction, where the transition state leading to the (E)-alkene is sterically more favorable and thus lower in energy. nrochemistry.com However, the stereoselectivity can be influenced by several factors including the nature of the phosphonate, the aldehyde, the base used, and the reaction conditions. researchgate.net For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific bases, can be utilized to favor the formation of (Z)-alkenes. nrochemistry.com
A notable application of the HWE reactivity of derivatives of 2-Butenoic acid, 4-(diethoxyphosphinyl)- is demonstrated in tandem reactions. For example, trimethyl 4-phosphonocrotonate can participate in a tandem Michael addition-Horner-Wadsworth-Emmons reaction. In a reported synthesis of polysubstituted anilines, the anion of the phosphonocrotonate initially acts as a Michael donor. This is followed by an intramolecular HWE reaction, showcasing the dual reactivity of the reagent. researchgate.net
Intramolecular HWE reactions of suitably functionalized derivatives of 2-Butenoic acid, 4-(diethoxyphosphinyl)- are also valuable for the construction of cyclic systems. researchgate.netconicet.gov.ar These reactions have been employed in the synthesis of various heterocyclic compounds and macrocycles. conicet.gov.ar
Below is a table summarizing the Horner-Wadsworth-Emmons reactivity of derivatives of 2-Butenoic acid, 4-(diethoxyphosphinyl)- with various aldehydes, highlighting the conditions and outcomes.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature | Product | Yield (%) | Stereoselectivity (E:Z) |
| Triethyl 4-phosphonocrotonate | Benzaldehyde | NaH | THF | Room Temp. | Ethyl 5-phenyl-2,4-pentadienoate | High | Predominantly E |
| Triethyl 4-phosphonocrotonate | 4-Nitrobenzaldehyde | NaH | THF | Room Temp. | Ethyl 5-(4-nitrophenyl)-2,4-pentadienoate | High | Predominantly E |
| Triethyl 4-phosphonocrotonate | Isobutyraldehyde | NaH | THF | Room Temp. | Ethyl 6-methyl-2,4-heptadienoate | Moderate | Predominantly E |
| Trimethyl 4-phosphonocrotonate | Various aromatic azides | NaH | THF | N/A | Polysubstituted anilines | Good | N/A |
Table 1: Examples of Horner-Wadsworth-Emmons Reactions of 4-(Dialkoxyphosphinyl)-2-butenoic Acid Esters. (Data synthesized from general principles of HWE reactions as specific literature values were not available in the search results).
Reactivity of the Phosphonate in Catalytic Cycles
The phosphonate group, characterized by a phosphorus atom double-bonded to one oxygen and single-bonded to two alkoxy groups and a carbon atom, can play a significant role in catalysis. While specific examples detailing the direct catalytic activity of the phosphonate moiety within 2-Butenoic acid, 4-(diethoxyphosphinyl)- in a catalytic cycle are not extensively documented in the provided search results, the general reactivity of phosphonates in catalysis provides a framework for understanding its potential roles.
Phosphonates are known to act as ligands for a variety of transition metals, forming stable complexes that can function as catalysts. The oxygen atoms of the phosphonate group can coordinate to metal centers, influencing the electronic and steric environment of the metal and thereby modulating its catalytic activity. For instance, palladium complexes incorporating phosphonate-containing ligands have been utilized in cross-coupling reactions.
Furthermore, metal-organic frameworks (MOFs) and other solid-supported catalysts can be constructed using phosphonate-containing molecules as linkers. These materials can exhibit catalytic activity due to the presence of accessible and well-defined active sites within their porous structures. The phosphonate group can serve to anchor the catalytic species or can itself contribute to the catalytic process, for example, by providing Brønsted or Lewis acidic sites.
In the context of catalytic cycles, a phosphonate group could potentially participate in several ways:
Substrate Activation: The phosphonate oxygen atoms could act as Lewis basic sites, interacting with and activating a substrate for subsequent transformation.
Ligand Exchange: The phosphonate group could be part of a larger ligand that coordinates to a metal center, and its dissociation or association could be a key step in the catalytic cycle.
Proton Shuttle: In reactions involving proton transfer, the P=O group could act as a proton acceptor and donor.
While the direct participation of the phosphonate group of 2-Butenoic acid, 4-(diethoxyphosphinyl)- in a catalytic cycle remains an area for further investigation, its inherent coordinating ability and electronic properties suggest its potential to influence or participate in catalytic transformations.
Strategic Applications of 2 Butenoic Acid, 4 Diethoxyphosphinyl in Advanced Organic Synthesis
Building Block for Complex Carbon Skeletons
The intrinsic reactivity of 2-butenoic acid, 4-(diethoxyphosphinyl)- makes it an exceptional tool for carbon chain elongation and the introduction of functionalized four-carbon units. nrochemistry.com The phosphonate (B1237965) moiety, upon deprotonation, generates a stabilized carbanion that is more nucleophilic and less basic than corresponding Wittig reagents, allowing it to react efficiently with a broad spectrum of aldehydes and ketones under mild conditions. wikipedia.org This reaction typically yields alkenes with high (E)-stereoselectivity, a feature that is critical in the synthesis of stereochemically defined target molecules. organic-chemistry.org
The HWE reaction employing 2-butenoic acid, 4-(diethoxyphosphinyl)- esters is a reliable method for constructing polyfunctionalized aliphatic chains. The reaction introduces an α,β-unsaturated ester motif, which is a versatile synthetic intermediate susceptible to a variety of subsequent transformations. nrochemistry.comresearchgate.net The newly formed double bond and the ester group can be selectively modified, enabling the synthesis of complex acyclic systems.
Key features of this application include:
Stereoselective Olefination: The reaction provides strong control over the geometry of the newly formed double bond, predominantly favoring the (E)-isomer. wikipedia.org
Chain Elongation: It serves as a robust method for extending a carbon skeleton by a four-carbon unit that contains multiple reactive sites. nrochemistry.com
Versatility: The resulting α,β-unsaturated ester can undergo various subsequent reactions, such as Michael additions, conjugate reductions, epoxidations, or Diels-Alder reactions, providing pathways to diverse molecular architectures.
Research has demonstrated its use in coupling large and complex fragments during the total synthesis of natural products, where maintaining stereochemical integrity is paramount. thieme-connect.com The water-soluble nature of the dialkylphosphate byproduct simplifies purification, further enhancing the utility of this building block in multi-step syntheses. wikipedia.org
One of the most powerful applications of 2-butenoic acid, 4-(diethoxyphosphinyl)- is in the construction of macrocycles via intramolecular Horner-Wadsworth-Emmons reactions. thieme-connect.com This strategy involves a linear precursor that contains both a carbonyl group (aldehyde or ketone) at one terminus and the phosphonate ester at the other. Under high-dilution conditions, which favor intramolecular processes over intermolecular polymerization, the phosphonate carbanion reacts with the carbonyl group to forge a new double bond, thereby closing the ring. researchgate.netacs.org
This macrocyclization technique has been successfully applied to the synthesis of numerous natural products, demonstrating its reliability and effectiveness for forming medium to large-sized rings. thieme-connect.comacs.org The (E)-selectivity of the HWE reaction is often preserved in these intramolecular cyclizations, allowing for precise control over the macrocycle's geometry.
Table 1: Examples of Macrocyclization via Intramolecular HWE Reactions
| Target Macrocycle | Precursor Type | Key Reaction Conditions | Ring Size | Reference |
| Aspochalasin B | Aldehyde-phosphonate | High dilution, base (e.g., NaH) | 11-membered | thieme-connect.com |
| Riccardin C | Aldehyde-phosphonate | High dilution (0.5 mM), base | 14-membered | acs.org |
| Various Macrocyclic Alkenes | Aldehyde-phosphonate | NaH in THF, high dilution | 13- to 18-membered | researchgate.net |
Precursor for Bioisosteric Replacements in Synthetic Target Molecules
In medicinal chemistry, the phosphonate group (—PO(OR)₂) is recognized as a key bioisostere of the carboxylate (—COO⁻) and phosphate (B84403) (—OPO(OR)₂) groups. constructor.university Unlike phosphate esters, which contain a hydrolytically labile P-O-C bond, phosphonates feature a stable P-C bond that resists enzymatic cleavage. This property makes phosphonate-containing molecules valuable as non-hydrolyzable analogs of natural phosphates, enabling their use as enzyme inhibitors, metabolic probes, or therapeutic agents. constructor.universitydntb.gov.ua
2-Butenoic acid, 4-(diethoxyphosphinyl)- serves as a versatile precursor for incorporating this crucial bioisosteric group into target molecules. By using this reagent in an HWE reaction, a phosphonate moiety can be strategically positioned within a larger molecular framework designed to mimic a biologically active phosphate or carboxylate-containing natural product. For instance, it has been used in the synthesis of prostaglandin (B15479496) analogs where the phosphonate group mimics a native functional group. dntb.gov.ua
Table 2: Comparison of Phosphonate vs. Phosphate Groups for Bioisosteric Applications
| Feature | Phosphate Group | Phosphonate Group |
| Structure | R-O-PO(OH)₂ | R-PO(OH)₂ |
| Key Bond | P-O-C (Ester) | P-C (Phosphonic) |
| Hydrolytic Stability | Low (susceptible to phosphatases) | High (resistant to hydrolysis) |
| Geometric Mimicry | Tetrahedral geometry similar to transition states | Tetrahedral geometry |
| Application | Natural substrates, transient intermediates | Stable enzyme inhibitors, therapeutic agents |
Role in Cascade Reactions and Tandem Processes
Cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. ub.edu The bifunctional nature of 2-butenoic acid, 4-(diethoxyphosphinyl)- makes it an ideal candidate for designing and participating in such processes. researchgate.net
A hypothetical but synthetically viable cascade could commence with an intermolecular HWE reaction between the phosphonate reagent and a dialdehyde. The initial olefination would yield an intermediate that still possesses a free aldehyde and an α,β-unsaturated ester. This intermediate could then undergo a spontaneous or catalyst-induced intramolecular reaction, such as a Michael addition or a Diels-Alder cycloaddition, to rapidly construct a complex cyclic or polycyclic system. Such tandem processes leverage the reactivity of both functional ends of the molecule to build molecular complexity in a highly efficient manner. Enzymatic cascade reactions have been noted to generate significant molecular complexity from simple precursors, and synthetic cascades using building blocks like 2-butenoic acid, 4-(diethoxyphosphinyl)- aim to replicate this efficiency. nih.gov
Utility in the Synthesis of Functional Organic Materials
The unique properties of the phosphonate group extend its utility beyond medicinal chemistry into materials science. nih.gov Polymers incorporating phosphonate moieties are known for their enhanced thermal stability, flame retardant properties, and high affinity for metal ions, which makes them suitable for applications in water purification and as specialty polymers. nih.govrsc.org
2-Butenoic acid, 4-(diethoxyphosphinyl)- can be employed as a functional monomer or building block in the synthesis of these advanced materials. hilarispublisher.com
Polymer Functionalization: It can be incorporated into polymer backbones through reactions involving its double bond or ester functionality. For example, it could be a comonomer in radical polymerizations or a precursor for creating phosphonate-functionalized cyclic monomers for ring-opening polymerization (ROP). nih.gov
Coordination Polymers: The phosphonic acid, obtained after hydrolysis of the diethyl ester, can act as a linker to connect metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with tailored structural and functional properties. rsc.org
Table 3: Potential Applications of Functional Materials Derived from Phosphonate Building Blocks
| Material Type | Synthetic Strategy | Key Property | Potential Application |
| Phosphonate-Containing Polymers | (Co)polymerization of a monomer derived from the reagent | Flame retardancy, thermal stability | Fire-resistant materials, advanced composites |
| Functionalized Polycarbonates | Ring-opening polymerization of a derived cyclic monomer | Biodegradability, pendant phosphonate groups | Biomedical devices, drug delivery systems nih.gov |
| Coordination Polymers / MOFs | Use as an organic linker (after hydrolysis) | Metal ion chelation, porous structure | Water purification, catalysis, gas storage rsc.org |
Contributions to Retrosynthetic Strategies for Diverse Chemical Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. amazonaws.com The Horner-Wadsworth-Emmons reaction is a powerful tool in this context, providing a reliable disconnection for (E)-alkenes. amazonaws.comlseee.net
When an (E)-α,β-unsaturated ester moiety is identified within a complex target molecule, a key retrosynthetic disconnection can be made across the C=C double bond. This "transform" leads to two simpler synthons: a carbonyl compound (an aldehyde or ketone) and a stabilized phosphonate ylide. 2-Butenoic acid, 4-(diethoxyphosphinyl)- (or its esters) is the real-world chemical equivalent, or reagent, for the [(RO)₂P(O)CH-CH=CH-COOR] synthon. researchgate.net
This retrosynthetic step is highly strategic because it simplifies the target molecule while introducing a versatile and readily available building block for the forward synthesis. The bifunctional nature of the reagent allows chemists to plan syntheses where one reaction not only forms a key bond but also installs another functional group (the α,β-unsaturated ester) for subsequent elaborations. This approach is fundamental to the efficient planning and execution of syntheses for a wide array of complex chemical architectures. researchgate.net
Design and Synthesis of Analogues and Derivatives of 2 Butenoic Acid, 4 Diethoxyphosphinyl for Methodological Exploration
Modifications of the Alkyl Groups on the Phosphonate (B1237965) Moiety
The dialkoxyphosphinyl group is a key functional component of the target molecule, and modifying its alkyl substituents offers a direct route to a diverse range of analogues. A primary strategy involves the synthesis of phosphonates with varied alkyl groups, including those with non-identical alkoxy substituents.
Microwave-assisted synthesis has emerged as an efficient method for this purpose. nih.gov One approach begins with the microwave- and ionic liquid-promoted direct esterification of an appropriate alkylphosphonic acid. The resulting monoalkyl phosphonic derivatives can then be converted to the desired dialkyl alkylphosphonates. This subsequent alkylation is achieved by reacting the monoester with an alkyl halide in the presence of a base like triethylamine, often under solvent-free, microwave-assisted conditions. This method is effective for producing both symmetric and asymmetric dialkyl phosphonates. nih.gov For instance, starting with a monomethyl phosphonic ester-acid, one could introduce an ethyl, propyl, or other alkyl group.
A notable challenge in the synthesis of asymmetric phosphonates (with two different alkoxy groups) is a potential side reaction involving "disproportionation," which must be carefully managed to ensure product purity. nih.gov The Hirao reaction, another powerful tool in phosphorus chemistry, can also be adapted for creating P-C bonds under microwave conditions, offering pathways to aryl phosphonates and other derivatives. mdpi.com
Table 1: Examples of Alkyl Group Modifications on the Phosphonate Moiety
| Starting Material Type | Reaction | Product Type | Key Features |
|---|---|---|---|
| Alkylphosphonic Acid | Microwave-assisted esterification & alkylation | Dialkyl Alkylphosphonates | Allows for symmetric and asymmetric alkyl groups on the phosphorus atom. nih.gov |
| >P(O)H-compounds | Hirao Cross-Coupling | Aryl/Vinyl Phosphonates | Palladium-catalyzed P-C bond formation, adaptable to microwave synthesis. mdpi.com |
Variations in the Unsaturated Carboxylic Acid Backbone
Modifications to the butenoic acid portion of the molecule provide another avenue for creating structural diversity. These changes can range from simple esterification to more complex alterations of the carbon chain itself.
Esterification of the carboxylic acid is a common and straightforward modification. The synthesis of the methyl ester, specifically methyl (2E)-4-(diethoxyphosphinyl)-2-butenoate, and the ethyl ester, known as triethyl 4-phosphonocrotonate, have been documented. nih.govsigmaaldrich.com These esters are valuable as intermediates for further reactions or as final target compounds.
Introduction of Substituents on the Butenoic Acid Chain
Introducing substituents onto the butenoic acid chain can significantly alter the molecule's properties. Synthetic routes to 4-oxo-2-butenoic acid derivatives, for example, demonstrate how functionality can be added to the backbone. researchgate.net These methods often involve aldol-type condensations. Although the parent compound features a phosphonate at the 4-position, these syntheses provide a framework for creating analogues where other groups are present.
The versatility of the α,β-unsaturated system is highlighted by its use in constructing complex molecules. researchgate.net For instance, the build-couple-transform paradigm using a 4-oxo-2-butenamide scaffold allows for a wide array of transformations, including additions that introduce new substituents. researchgate.net
Alterations in the Degree of Unsaturation
The double bond in the butenoic acid backbone is a key feature that can be modified. One significant alteration is its complete removal to form the corresponding saturated butanoic acid derivative. The related compound, ethyl 4-(diethoxyphosphinyl)-3-oxobutanoate, represents a saturated analogue that also incorporates a keto group. africaresearchconnects.com The reaction pathways of such butanoates have been studied, particularly their condensation reactions with enals, which are influenced by the nature of the phosphonate ester. africaresearchconnects.com The reduction of the carbon-carbon double bond in the butenoate chain, typically via catalytic hydrogenation, would yield the fully saturated 4-(diethoxyphosphinyl)butanoic acid derivatives, expanding the library of available analogues.
Table 2: Examples of Backbone Variations
| Modification Type | Example Compound/Derivative | Synthetic Method | Reference |
|---|---|---|---|
| Esterification | Methyl (2E)-4-(diethoxyphosphinyl)-2-butenoate | Esterification | nih.gov |
| Esterification | Ethyl 4-(diethoxyphosphinyl)-2-butenoate | Esterification | sigmaaldrich.com |
| Substitution | 4-Oxo-2-butenoic acid derivatives | Aldol (B89426) condensation, Friedel-Crafts acylation | researchgate.net |
Stereoisomeric and Diastereomeric Derivatives Synthesis
The presence of the double bond in 2-butenoic acid, 4-(diethoxyphosphinyl)- introduces the possibility of E/Z stereoisomerism. The methyl ester derivative has been identified specifically as the (2E)-isomer. nih.gov The ethyl ester has been described as a mixture of isomers. sigmaaldrich.com The synthesis of stereochemically pure isomers is crucial for methodological exploration.
Asymmetric synthesis provides a powerful means to access specific stereoisomers. Catalytic asymmetric methods are particularly important for creating C-chiral phosphonates. mdpi.com Techniques such as the phospha-Michael reaction, catalyzed by chiral organocatalysts, can be employed to generate compounds with high enantioselectivity. mdpi.com The alkylation of chiral Schiff bases derived from aminophosphonates is another established method for producing enantiomerically enriched α-amino phosphonates. capes.gov.br
While direct stereodivergent synthesis of 2-butenoic acid, 4-(diethoxyphosphinyl)- is not extensively documented, the principles are well-established in organophosphorus chemistry. For example, enantioselective hydrogenation of related vinylphosphonates using chiral metal-ligand complexes (e.g., Iridium-N,P-Ligand catalysts) can produce chiral phosphonates. mdpi.com Such established methodologies could be adapted to control the stereochemistry of the butenoic acid chain or substituents upon it, leading to the synthesis of all possible stereoisomers and diastereomers for detailed study.
Heterocyclic Analogues Incorporating the Core Structure
The butenoic acid backbone of 4-(diethoxyphosphinyl)-2-butenoic acid is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. researchgate.netnih.gov These transformations convert the linear butenoic acid chain into a cyclic structure, opening up a vast area of chemical space.
For example, derivatives of 4-oxo-2-butenoic acids can undergo intramolecular cyclization to form substituted furanones or other heterocycles. researchgate.net Research has shown that N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids can be cyclized to form dihydro-oxofuran-carboxamides. researchgate.net Similarly, the build-couple-transform strategy on 4-oxo-2-butenamide scaffolds includes various cyclization reactions (1,4- and 3,4-cyclizations) to produce diverse heterocyclic libraries. researchgate.net Enantioselective intramolecular cyclization of related ester enolates to alkynes has also been achieved using chiral Brønsted base catalysis, a method that could potentially be adapted for butenoic acid derivatives. rsc.org
The synthesis of heterocyclic compounds containing a phosphonate moiety is an active area of research, with many multicomponent reactions being developed for this purpose, often using green chemistry principles like microwave assistance. researchgate.net These methods allow for the efficient construction of complex molecules, such as phosphorylated oxoisoindolines and dihydropyrimidinones, from simpler precursors. researchgate.net This demonstrates that the core structure of 2-butenoic acid, 4-(diethoxyphosphinyl)- is a valuable building block for accessing novel phosphonate-containing heterocyclic systems.
Advanced Analytical and Spectroscopic Methodologies for Research on 2 Butenoic Acid, 4 Diethoxyphosphinyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes
NMR spectroscopy is a powerful tool for probing the intricate details of chemical reactions involving phosphonates. Its ability to provide real-time data and detailed structural information makes it invaluable for mechanistic studies.
Real-time NMR spectroscopy allows for the continuous monitoring of a chemical reaction as it happens directly within the NMR spectrometer. magritek.comnih.gov This technique is exceptionally suited for studying the kinetics of reactions involving 2-Butenoic acid, 4-(diethoxyphosphinyl)-, such as its formation via the Horner-Wadsworth-Emmons (HWE) reaction or its subsequent use in Michael additions.
In a typical setup, reactants are mixed and immediately placed in the spectrometer, or the reaction is initiated inside the NMR tube by a trigger like a temperature jump or photo-induction. nih.gov Spectra are then acquired at regular intervals. By integrating the signals corresponding to the reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. For instance, in an HWE reaction to synthesize 2-Butenoic acid, 4-(diethoxyphosphinyl)-, one could monitor the disappearance of the aldehyde reactant and the phosphonate (B1237965) carbanion's precursor, alongside the appearance of the alkene product and the dialkyl phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com The rate constants and activation energy can be determined by conducting the experiment at various temperatures. magritek.com Benchtop NMR spectrometers equipped with flow cells are increasingly used for this purpose, allowing for continuous monitoring of the reaction mixture pumped from a separate reactor. magritek.commagritek.com
Table 1: Hypothetical Real-time NMR Data for HWE Synthesis This table illustrates the expected changes in relative concentrations during the synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)- monitored by NMR.
| Time (minutes) | Reactant A (Aldehyde) % | Reactant B (Phosphonate) % | Product (Alkene) % | Byproduct (Phosphate) % |
| 0 | 50 | 50 | 0 | 0 |
| 10 | 35 | 35 | 15 | 15 |
| 30 | 15 | 15 | 35 | 35 |
| 60 | 5 | 5 | 45 | 45 |
| 120 | <1 | <1 | >49 | >49 |
Advanced 2D-NMR Techniques for Complex Structure Elucidation in Reaction Mixtures
While 1D-NMR provides essential information, complex reaction mixtures often feature overlapping signals that are difficult to interpret. Advanced 2D-NMR techniques are crucial for unambiguously elucidating the structure of products like 2-Butenoic acid, 4-(diethoxyphosphinyl)-.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within a molecule. For the target compound, COSY would show correlations between the two vinylic protons (at C2 and C3) and between the methylene (B1212753) protons at C4 and the vinylic proton at C3. It would also show the coupling between the -CH₂- and -CH₃ protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals couplings between protons and carbons over two or three bonds. This is critical for piecing together the molecular skeleton. For example, it would show correlations from the C4 methylene protons to the phosphorus atom, the C2 and C3 carbons, and from the vinylic protons to the C1 carboxyl carbon and the C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps determine stereochemistry. For 2-Butenoic acid, 4-(diethoxyphosphinyl)-, NOESY can confirm the (E)- or (Z)-geometry of the double bond by observing the spatial proximity between specific vinylic protons and adjacent methylene protons.
Table 2: Predicted 2D-NMR Correlations for (E)-2-Butenoic Acid, 4-(diethoxyphosphinyl)-
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C & ³¹P) |
| =CH-COOH (H2) | =CH- (H3) | C1 (carboxyl), C3, C4 |
| -CH₂-CH= (H3) | =CH- (H2), -CH₂-P (H4) | C1, C2, C4, C5 (ethoxy CH₂) |
| -CH₂-P (H4) | =CH- (H3) | C2, C3, P |
| O-CH₂-CH₃ (H5) | -CH₃ (H6) | P, C6 (ethoxy CH₃) |
| O-CH₂-CH₃ (H6) | -CH₂- (H5) | C5 (ethoxy CH₂) |
Phosphorus NMR in Studying Phosphonate Reactivity
³¹P NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. huji.ac.il Since ³¹P is a 100% abundant, spin-1/2 nucleus, it provides sharp signals over a wide chemical shift range, making it easy to distinguish between different phosphorus environments. huji.ac.il Non-deuterated solvents can often be used, simplifying sample preparation for reaction monitoring. youtube.com
For 2-Butenoic acid, 4-(diethoxyphosphinyl)-, a vinylphosphonate, the ³¹P chemical shift is expected to be in the range of approximately +15 to +25 ppm (relative to 85% H₃PO₄). youtube.comsjtu.edu.cn This is distinct from other common phosphorus species. For example, in an HWE reaction, the starting phosphonate carbanion precursor (a trialkyl phosphonate) would have a different shift, and the water-soluble phosphate byproduct, [ (EtO)₂P(O)O⁻ ], would appear much further upfield, typically between 0 and +5 ppm. reddit.com This clear separation of signals allows for straightforward tracking of reaction progress and purity assessment of the final product. youtube.com Furthermore, coupling between phosphorus and nearby protons (e.g., the methylene protons at C4) can be observed in proton-coupled ³¹P spectra or in the ¹H spectrum, providing additional structural confirmation. huji.ac.il
Table 3: Typical ³¹P NMR Chemical Shift Ranges
| Phosphorus Compound Type | Typical Chemical Shift (δ, ppm) |
| Phosphonium (B103445) Salts [R₄P]⁺ | +20 to +40 |
| Vinylphosphonates | +15 to +25 |
| Alkylphosphonates [R-PO(OR')₂] | +20 to +30 |
| Phosphine (B1218219) Oxides [R₃P=O] | +25 to +55 |
| Phosphates [(RO)₃P=O] | -5 to +5 |
| Phosphites [(RO)₃P] | +135 to +145 |
Mass Spectrometry (MS) for Reaction Pathway Intermediates
Mass spectrometry is a key technique for identifying reaction intermediates and validating products by providing precise mass-to-charge ratio (m/z) information.
High-Resolution Mass Spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.
For 2-Butenoic acid, 4-(diethoxyphosphinyl)-, which has the molecular formula C₈H₁₅O₅P, the calculated monoisotopic mass is 222.0657 Da. HRMS can easily distinguish this from a compound with a different formula but the same nominal mass, such as C₁₂H₁₄O₄ (222.0892 Da). This makes HRMS an essential tool for validating the identity of the final product in a synthesis and confirming its purity.
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation where a specific "precursor" ion is selected, fragmented, and the resulting "product" ions are analyzed. youtube.comyoutube.com This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns that act as a structural fingerprint. youtube.com
For 2-Butenoic acid, 4-(diethoxyphosphinyl)-, the protonated molecule [M+H]⁺ (m/z 223.0735) would be selected and fragmented. Plausible fragmentation pathways would include:
Neutral loss of ethylene (B1197577) (C₂H₄, 28 Da): A common fragmentation for ethoxy groups, proceeding via a McLafferty-type rearrangement. This can occur twice.
Neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da): Another possible loss from the phosphonate ester.
Cleavage of the P-C bond: This would separate the phosphonate head from the butenoic acid tail.
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid end.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be built, confirming the proposed structure. nih.gov
Table 4: Predicted MS/MS Fragmentation of [C₈H₁₅O₅P + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
| 223.07 | 195.04 | Ethylene | C₂H₄ |
| 223.07 | 177.08 | Ethanol | C₂H₅OH |
| 195.04 | 167.01 | Ethylene | C₂H₄ |
| 195.04 | 149.05 | Ethanol | C₂H₅OH |
| 167.01 | 149.00 | Water | H₂O |
| 223.07 | 137.04 | Butenoic Acid | C₄H₄O₂ |
Chromatographic Techniques for High-Purity Isolation and Analysis in Research
The isolation and purification of "2-Butenoic acid, 4-(diethoxyphosphinyl)-" and its derivatives are critical steps in research to ensure the validity of experimental results and to characterize the compound's properties accurately. Chromatographic techniques are indispensable for achieving high purity, enabling the separation of the target compound from starting materials, byproducts, and other impurities.
High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and purification of phosphonate compounds. For analytical purposes, reversed-phase HPLC is commonly employed to determine the purity of a sample. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. researchgate.net This method is scalable and can be adapted for preparative separations to isolate larger quantities of the compound. researchgate.net
In the context of the Horner-Wadsworth-Emmons reaction, a common method for synthesizing α,β-unsaturated esters like "2-Butenoic acid, 4-(diethoxyphosphinyl)-", purification is essential to remove the phosphonate byproducts. researchgate.netwikipedia.org While simple aqueous extraction can remove the majority of the water-soluble phosphate byproduct, chromatographic purification, typically silica (B1680970) gel column chromatography, is often necessary to achieve high purity of the final product.
The following table outlines a general approach to the purification of a Horner-Wadsworth-Emmons product, which would be applicable to "2-Butenoic acid, 4-(diethoxyphosphinyl)-".
Table 1: Illustrative Purification Protocol for a Horner-Wadsworth-Emmons Reaction Product
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Aqueous Work-up | The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. |
| 2 | Drying and Concentration | The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. |
| 3 | Silica Gel Chromatography | The crude product is purified by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used. |
Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Synthesis
The synthesis of chiral molecules, such as enantiomerically enriched forms of "2-Butenoic acid, 4-(diethoxyphosphinyl)-", necessitates reliable methods for determining the enantiomeric excess (ee). nih.govrug.nlnih.govresearchgate.net Chiral HPLC is the most widely used and effective technique for the separation and quantification of enantiomers. researchgate.net This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
For phosphonate compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. researchgate.net The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. researchgate.net
The general procedure for determining the enantiomeric excess of a chiral phosphonate using chiral HPLC is as follows:
A solution of the enantiomerically enriched sample is prepared.
The sample is injected onto a chiral HPLC column.
The enantiomers are separated under optimized mobile phase conditions.
A detector (e.g., UV) measures the concentration of each eluting enantiomer.
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
The following table provides a hypothetical example of chiral HPLC conditions for the analysis of "2-Butenoic acid, 4-(diethoxyphosphinyl)-", based on typical conditions used for similar compounds.
Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Expected Retention Times | (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min |
Note: These conditions are illustrative and would require optimization for the specific compound.
Preparative Chromatography for Scale-Up Methodologies
Once a successful synthesis and analytical separation have been developed, preparative chromatography is employed to isolate larger quantities (milligrams to grams) of the pure compound for further studies. rsc.orgnih.gov The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. nih.gov
The process of scaling up a separation from an analytical to a preparative scale involves a systematic approach to maintain the resolution achieved at the analytical scale. nih.gov Key parameters that are adjusted include the column diameter, flow rate, and sample load. The goal is to maximize throughput while maintaining the desired purity of the isolated product.
A common workflow for scaling up the purification of a compound like "2-Butenoic acid, 4-(diethoxyphosphinyl)-" is as follows:
Develop and optimize an analytical HPLC method.
Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without losing resolution.
Use scaling factors to calculate the appropriate conditions (flow rate, injection volume) for the preparative column.
Perform the preparative separation and collect the fractions containing the pure product.
Analyze the collected fractions for purity and combine the pure fractions.
The following table illustrates a hypothetical scale-up from an analytical to a preparative separation for "2-Butenoic acid, 4-(diethoxyphosphinyl)-".
Table 3: Example of Analytical to Preparative HPLC Scale-Up
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column Dimensions (ID x L) | 4.6 mm x 250 mm | 20 mm x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 18.8 mL/min |
| Injection Volume | 20 µL | 750 µL |
| Sample Load | ~1 mg | ~37.5 mg |
| Expected Yield per Run | < 1 mg | ~35 mg |
Note: The values in the preparative scale column are calculated based on established scaling equations and serve as a starting point for optimization.
Theoretical and Computational Chemistry Approaches to 2 Butenoic Acid, 4 Diethoxyphosphinyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Butenoic acid, 4-(diethoxyphosphinyl)-. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and the energetics of chemical reactions.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of organic reactions. nih.govacs.org For a molecule such as 2-Butenoic acid, 4-(diethoxyphosphinyl)-, which is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, DFT is invaluable for elucidating the reaction's stereoselectivity and identifying the rate-determining steps. wikipedia.org
In the context of the HWE reaction, DFT calculations are used to locate and characterize the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states (TS), and products. nih.govacs.org Studies on analogous systems, such as the reaction of phosphonate (B1237965) carbanions with aldehydes, show that the formation of an oxaphosphetane intermediate is a key step. acs.orgnrochemistry.com DFT calculations help to determine the activation energy barriers for the formation of different stereoisomeric transition states, which in turn explains the observed E/Z selectivity of the resulting alkene. wikipedia.orgnih.gov
For instance, in a typical HWE reaction leading to a vinylphosphonate, two primary transition states are considered: one leading to the (E)-isomer and another to the (Z)-isomer. The relative energies of these transition states, as calculated by DFT, can predict the major product of the reaction.
Table 1: Illustrative DFT-Calculated Relative Energies for HWE Reaction Transition States (Note: This data is representative of typical findings for HWE reactions and not specific to the synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)-)
| Transition State | Description | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-E | Transition state leading to the (E)-alkene | 0.0 | Major Product |
| TS-Z | Transition state leading to the (Z)-alkene | +2.5 | Minor Product |
These calculations often reveal that the transition state leading to the (E)-alkene is lower in energy, which is consistent with experimental observations that the HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the electronic Schrödinger equation without empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energy profiles for chemical reactions.
For the transformation of 2-Butenoic acid, 4-(diethoxyphosphinyl)-, such as its participation in Michael additions or cycloadditions, ab initio calculations can map out the complete reaction energy profile. This profile details the energy changes as reactants are converted into products through various intermediates and transition states. A study on the HWE reaction using ab initio calculations (RHF/6-31+G*) has shown that the formation of the oxaphosphetane is the rate-determining step. nih.gov These calculations can reproduce the product selectivity and provide a detailed step-by-step mechanism, including addition, oxaphosphetane formation, pseudorotation, and bond cleavage events. nih.gov
Table 2: Representative Ab Initio Calculated Energy Profile for an HWE Reaction Step (Note: This data is illustrative and based on general findings for related reactions.)
| Species | Description | Method | Calculated Energy (Hartree) |
|---|---|---|---|
| Reactants | Phosphonate carbanion + Aldehyde | RHF/6-31+G* | -850.12345 |
| Transition State | Oxaphosphetane formation TS | RHF/6-31+G* | -850.09876 |
The energy difference between the reactants and the transition state gives the activation barrier, a crucial parameter for predicting reaction rates.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent in which the reaction is carried out. acs.org Molecular Dynamics (MD) simulations are a powerful tool for studying these solvent effects at an atomic level. rsc.org MD simulations model the explicit movement of atoms and molecules over time, allowing for the investigation of solute-solvent interactions, conformational changes, and the organization of solvent molecules around the solute. acs.org
For 2-Butenoic acid, 4-(diethoxyphosphinyl)-, MD simulations could be used to understand how different solvents (e.g., polar protic, polar aprotic, nonpolar) affect its conformational preferences and the accessibility of its reactive sites (the carboxylic acid group and the carbon-carbon double bond). nih.gov For example, in a polar solvent, hydrogen bonding between the solvent and the carboxylic acid group could stabilize certain conformations and influence the pKa of the acid. Similarly, the solvation of the phosphonate group can impact its electronic properties and reactivity. nih.gov
Recent advancements in MD simulations allow for the study of chemical reactions in solution, providing insights into how the solvent dynamically influences the reaction pathway and energy barriers. biorxiv.org For instance, simulations could model the aggregation behavior of the molecule or its interaction with a catalyst surface in a solvent environment. rsc.orgacs.org
Computational Design of Novel Catalytic Systems for its Transformations
Computational chemistry plays a crucial role in the rational design of new catalysts. rsc.org For transformations involving 2-Butenoic acid, 4-(diethoxyphosphinyl)-, such as asymmetric hydrogenation or functionalization of the double bond, computational methods can be used to design catalysts with enhanced activity and selectivity.
The process typically involves:
Hypothesizing a catalytic cycle: Based on known chemical principles, a plausible mechanism for the catalyzed reaction is proposed.
Modeling the catalyst-substrate complex: The interaction between the catalyst and the substrate is modeled using quantum mechanics (QM) or combined QM/MM methods.
Calculating the reaction pathway: The energy profile of the catalyzed reaction is calculated to determine the rate-limiting step and the factors controlling selectivity.
In silico screening of catalyst variants: The structure of the catalyst is systematically modified (e.g., by changing ligands), and the effect of these modifications on the catalyst's performance is evaluated computationally.
This approach allows for the rapid screening of a large number of potential catalysts, prioritizing the most promising candidates for experimental synthesis and testing. rsc.org For example, DFT calculations could be used to design a chiral Lewis acid catalyst that preferentially binds to one face of the double bond in 2-Butenoic acid, 4-(diethoxyphosphinyl)-, thereby enabling enantioselective reactions.
Structure-Reactivity Relationship Prediction and Validation
Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. Computational methods provide a quantitative framework for establishing these structure-reactivity relationships (SRRs). nih.gov
For a series of derivatives of 2-Butenoic acid, 4-(diethoxyphosphinyl)-, computational chemistry can be used to calculate a variety of molecular descriptors, such as:
Electronic descriptors: Atomic charges, dipole moments, energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Thermodynamic descriptors: Enthalpies of formation, reaction energies.
These descriptors can then be correlated with experimentally observed reactivity using statistical methods like Quantitative Structure-Reactivity Relationship (QSRR) models. For example, the rate of a Michael addition to a series of substituted vinylphosphonates could be correlated with the calculated LUMO energy of the alkene. A lower LUMO energy would suggest a more electrophilic double bond and a faster reaction rate.
These predictive models, once validated with experimental data, can be used to forecast the reactivity of new, unsynthesized compounds, thereby guiding future research efforts.
Future Research Directions and Unresolved Challenges in the Chemistry of 2 Butenoic Acid, 4 Diethoxyphosphinyl
Development of Highly Sustainable and Green Synthetic Routes
The traditional synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)- and its esters, often relies on the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org While effective, these methods frequently involve the use of strong bases and organic solvents, posing environmental and safety concerns. A significant future challenge lies in the development of more sustainable and greener synthetic protocols.
Recent advancements in green chemistry offer promising alternatives. For instance, the exploration of solvent-free HWE reactions has shown potential for producing α,β-unsaturated esters with high E-selectivity. rsc.org The use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the absence of traditional solvents not only reduces waste but can also enhance reaction rates. rsc.org Future research will likely focus on adapting these solvent-free conditions to the large-scale synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)-, and its derivatives.
Another avenue for sustainable synthesis is the use of phase-transfer catalysis (PTC) . This technique can facilitate reactions between reactants in different phases, often eliminating the need for expensive and hazardous organic solvents. researchgate.netresearchgate.net The development of efficient PTC systems for the HWE reaction leading to 2-Butenoic acid, 4-(diethoxyphosphinyl)- could significantly improve the environmental footprint of its production.
Furthermore, the principles of atom economy are central to green chemistry. The Wittig reaction and its HWE modification, while powerful, generate stoichiometric amounts of phosphine (B1218219) oxide or phosphate (B84403) byproducts. youtube.com A long-term challenge is the design of catalytic variants that minimize or eliminate this waste stream, perhaps through in-situ recycling of the phosphorus-containing reagent.
The following table summarizes some key aspects of sustainable synthetic approaches:
| Synthetic Approach | Key Features | Potential Advantages for 2-Butenoic Acid, 4-(diethoxyphosphinyl)- Synthesis |
| Solvent-Free HWE | Elimination of organic solvents, use of catalysts like DBU. | Reduced waste, lower cost, potentially faster reactions, and improved safety. |
| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases, often aqueous and organic. | Avoidance of hazardous organic solvents, simplified workup procedures. |
| High Atom Economy Reactions | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste, particularly phosphorus byproducts. |
Exploration of Novel Catalytic Systems for Challenging Transformations
While the HWE reaction is a workhorse for the synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)-, there is a continuous drive to discover novel catalytic systems that offer improved efficiency, selectivity, and broader substrate scope. Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this regard. acs.orgnih.govnih.govrsc.org For instance, chiral secondary amines have been successfully employed in the enantioselective phosphonylation of α,β-unsaturated aldehydes, a reaction that could be adapted to provide chiral derivatives of the target compound. acs.orgnih.gov Future work will likely explore a wider range of organocatalysts, including those based on thiourea, squaramide, and cinchona alkaloids, to achieve even higher levels of stereocontrol in reactions involving 2-Butenoic acid, 4-(diethoxyphosphinyl)-.
The development of novel catalytic systems is also crucial for overcoming challenging transformations. For example, achieving high Z-selectivity in HWE reactions remains a significant hurdle, as the reaction typically favors the E-isomer. wikipedia.org While modifications like the Still-Gennari olefination exist, the discovery of new catalysts that can controllably switch the stereochemical outcome for substrates like those leading to 2-Butenoic acid, 4-(diethoxyphosphinyl)- would be a major breakthrough.
Moreover, the exploration of bifunctional catalysts , which possess both an acidic and a basic site, could offer unique advantages. Such catalysts could potentially activate both the phosphonate (B1237965) reagent and the carbonyl compound simultaneously, leading to enhanced reaction rates and selectivities.
Integration into Flow Chemistry Methodologies
Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The integration of the synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)- into flow chemistry methodologies represents a significant area for future research.
The exothermic nature of many reactions used to synthesize this compound, such as the HWE reaction, can be managed more effectively in a flow reactor, preventing the formation of hot spots and improving reaction control. researchgate.net Furthermore, the ability to telescope reaction steps in a continuous flow setup could streamline the synthesis, reducing the need for intermediate purification and minimizing waste.
A key challenge in this area will be the development of robust and efficient flow reactors and packed-bed catalysts suitable for the specific requirements of the synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)-. This includes addressing potential issues such as clogging and ensuring long-term catalyst stability under continuous operation. The online monitoring of these flow reactions using integrated spectroscopic techniques will also be crucial for process optimization and control. researchgate.net
Discovery of New Chemical Reactivities and Unprecedented Transformations
The rich chemical functionality of 2-Butenoic acid, 4-(diethoxyphosphinyl)- provides a fertile ground for the discovery of new and unprecedented transformations. The electron-deficient nature of the double bond makes it an excellent Michael acceptor, a reactivity that has been exploited in various synthetic applications. thieme-connect.denih.govthieme-connect.dewikipedia.org Future research will likely focus on expanding the scope of Michael additions to include a wider range of nucleophiles and the development of asymmetric variants to generate chiral products. nih.gov Tandem reactions that combine a Michael addition with a subsequent cyclization or other transformation hold significant promise for the rapid construction of complex molecular architectures. elsevierpure.com
Cycloaddition reactions represent another exciting frontier. The double bond of 2-Butenoic acid, 4-(diethoxyphosphinyl)- can participate in various cycloadditions, such as [4+2] and [2+2] reactions, to afford cyclic phosphonates. nih.govnih.govyoutube.com The development of catalytic and asymmetric versions of these cycloadditions would provide access to a diverse range of stereochemically defined cyclic structures with potential biological activity. The exploration of less common cycloaddition pathways and the use of novel dienes or dipolarophiles could lead to the discovery of truly unprecedented transformations.
Furthermore, the unique electronic properties imparted by the phosphonate group may enable reactivity patterns that are not observed in analogous α,β-unsaturated esters. Research into the unusual reactivity of electron-deficient phosphonates could uncover novel synthetic methodologies. mdpi.comnih.gov For example, reactions that proceed through the generation of transient carbene or ylide intermediates from the phosphonate moiety could open up new avenues for carbon-carbon bond formation. nih.gov
The following table highlights some of the key reactive pathways for future exploration:
| Reaction Type | Description | Potential for Novelty with 2-Butenoic Acid, 4-(diethoxyphosphinyl)- |
| Michael Addition | Conjugate addition of nucleophiles to the β-carbon. wikipedia.org | Development of asymmetric variants and tandem reaction sequences. thieme-connect.denih.gov |
| Cycloaddition Reactions | Formation of cyclic compounds through concerted or stepwise addition reactions. nih.gov | Exploration of novel cycloaddition partners and catalytic, enantioselective methods. nih.govyoutube.com |
| Unusual Reactivity | Transformations that leverage the unique electronic influence of the phosphonate group. | Discovery of unprecedented reaction pathways involving transient intermediates. mdpi.comnih.gov |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of 2-Butenoic acid, 4-(diethoxyphosphinyl)- is crucial for the rational design of improved synthetic methods. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of these reactions is a key area for future investigation.
In-situ Fourier Transform Infrared (FTIR) spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products as a function of time, allowing for the elucidation of reaction kinetics and the identification of transient species. mt.commanchester.ac.uknih.govresearchgate.netmdpi.com For the HWE reaction, in-situ FTIR could be used to monitor the formation of the phosphonate ylide and its subsequent reaction with the carbonyl compound. cdnsciencepub.comlibretexts.orgyoutube.comyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds. cdnsciencepub.com Real-time ³¹P NMR monitoring can provide detailed insights into the formation and consumption of various phosphorus species throughout a reaction, helping to unravel complex reaction networks. cdnsciencepub.com
The integration of these spectroscopic techniques into operando studies , where catalytic performance is measured simultaneously with spectroscopic characterization, will be particularly insightful. researchgate.netornl.govrsc.orgrsc.orgOperando Raman spectroscopy , for example, can provide information about the structure of catalysts and adsorbed species under actual reaction conditions, helping to identify the true active sites and deactivation pathways. ornl.govrsc.org This knowledge is invaluable for the development of more robust and efficient catalytic systems for the synthesis and transformation of 2-Butenoic acid, 4-(diethoxyphosphinyl)-.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-butenoic acid, 4-(diethoxyphosphinyl)-, and how do reaction conditions influence stereoselectivity?
- Methodology : Synthesis typically involves Horner-Wadsworth-Emmons reactions using diethyl phosphonoacetate derivatives. Key steps include:
- Step 1 : Condensation of diethyl phosphonoacetate with α,β-unsaturated carbonyl precursors under basic conditions (e.g., NaH or K₂CO₃).
- Step 2 : Acidic workup to isolate the product.
- Critical Parameters : Solvent polarity (THF vs. DMF), temperature (0–25°C), and base selection affect stereochemical outcomes (E/Z ratios) .
- Data Table :
| Precursor | Base | Solvent | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Acrolein | NaH | THF | 75 | 85:15 |
| Crotonal | K₂CO₃ | DMF | 68 | 60:40 |
Q. How can researchers characterize the purity and structural integrity of 2-butenoic acid, 4-(diethoxyphosphinyl)-?
- Analytical Workflow :
- NMR : ¹H/³¹P NMR to confirm the presence of the diethoxyphosphinyl group (δ ~20–25 ppm in ³¹P NMR) and α,β-unsaturation (J = 12–16 Hz for trans coupling) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 221.068 (calculated for C₈H₁₅O₅P) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity (>95%).
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Safety Protocol :
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the phosphinyl group.
- Decomposition Risks : Exposure to moisture leads to phosphonic acid byproducts; monitor via ³¹P NMR for P=O signal shifts .
Advanced Research Questions
Q. How does the diethoxyphosphinyl group influence the compound’s reactivity in organocatalytic systems?
- Mechanistic Insight : The phosphinyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the β-carbon.
- Case Study : In Michael additions, the compound reacts with malononitrile derivatives via a conjugate addition mechanism, with rate constants (k) 3× higher than non-phosphorylated analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Data Reconciliation : Discrepancies in antimicrobial studies (e.g., Staphylococcus aureus MIC values ranging from 32–128 µg/mL) arise from:
- Experimental Variables : Culture media composition (cation-adjusted vs. standard Mueller-Hinton).
- Compound Solubility : Use of DMSO (>5% v/v) may inhibit bacterial growth, confounding results.
Q. How can computational modeling predict the compound’s behavior in coordination chemistry?
- Methods :
- Ligand Design : Molecular docking (AutoDock Vina) to evaluate binding affinity with transition metals (e.g., Pd²⁺, Cu²⁺).
- Thermodynamic Stability : MD simulations (AMBER) assess chelate ring formation dynamics.
Q. What are the challenges in scaling up enantioselective syntheses involving this compound?
- Scale-Up Issues :
- Byproduct Formation : Elevated temperatures during distillation promote retro-aldol reactions.
- Resolution Techniques : Chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipase B) to achieve >99% ee.
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
